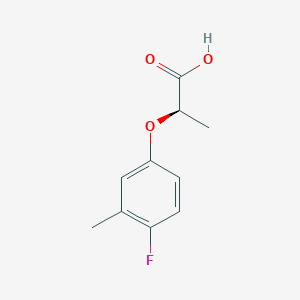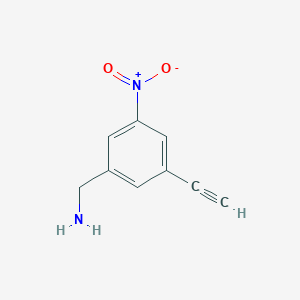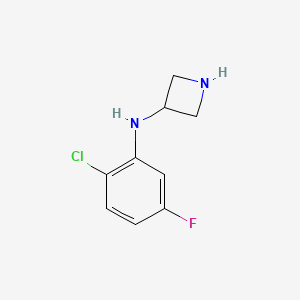
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazole core Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkyl halide, such as cyclopropylmethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzoxazole ring or the cyclopropylmethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The amino group at the 5-position can participate in various substitution reactions, such as acylation or sulfonation, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced benzoxazole or cyclopropylmethyl derivatives.
Substitution: Amides, sulfonamides, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its benzoxazole core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the amino group and the cyclopropylmethyl moiety can enhance the compound’s binding affinity and specificity towards biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
作用机制
The mechanism of action of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
3-(Cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the amino group, which is crucial for certain substitution reactions and biological interactions.
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a methyl group instead of a cyclopropylmethyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of both the amino group and the cyclopropylmethyl moiety in 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one makes it unique. This combination allows for a diverse range of chemical reactions and enhances its potential for biological activity. The compound’s structural features contribute to its versatility in scientific research and industrial applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
5-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
InChI 键 |
MNBDWVISOAOGKG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C=CC(=C3)N)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)




![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)





